N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
CAS No.: 854898-47-8
Cat. No.: VC0144257
Molecular Formula: C22H26FN3O5S
Molecular Weight: 463.524
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854898-47-8 |
|---|---|
| Molecular Formula | C22H26FN3O5S |
| Molecular Weight | 463.524 |
| IUPAC Name | N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16+,18+/m1/s1 |
| Standard InChI Key | VLAHUUGOOLLUEH-SKDZVZGDSA-N |
| SMILES | CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Introduction
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a complex organic compound with a specific stereochemistry and functional groups that suggest potential biological activity. This compound belongs to the class of quinazolines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not available in the search results, quinazoline derivatives are known for their potential in various therapeutic areas. These include:
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Anti-inflammatory Activity: Quinazolines have been studied for their ability to inhibit enzymes involved in inflammation, such as COX-2 .
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Anticancer Activity: Some quinazolines have shown promise as inhibitors of kinases involved in cancer cell proliferation .
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Antimicrobial Activity: These compounds have been explored for their ability to inhibit bacterial growth.
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on its synthesis, purification, and biological evaluation. In silico studies, such as molecular docking, could provide insights into its potential interactions with biological targets. Experimental verification of its activity would require in vitro and in vivo studies to assess its efficacy and safety.
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